molecular formula C24H25N7O4S3 B2651745 N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide CAS No. 393841-14-0

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide

Cat. No.: B2651745
CAS No.: 393841-14-0
M. Wt: 571.69
InChI Key: KWPUSSIIPZIAHQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a 1,3,4-thiadiazole core linked to a 4H-1,2,4-triazole ring via a sulfanyl-methylcarbamoyl bridge. Key structural attributes include:

  • 1,3,4-Thiadiazole: A sulfur- and nitrogen-containing heterocycle known for antimicrobial and antitumor activities .
  • 4H-1,2,4-Triazole: A five-membered ring system contributing to metabolic stability and hydrogen-bonding interactions .

Synthetic pathways likely involve condensation of thiadiazole-amine intermediates with activated carbonyl derivatives, as seen in analogous compounds (e.g., reflux with α-halogenated ketones in basic media) . Characterization methods include 1H/13C-NMR, IR (e.g., νC=S at ~1247–1255 cm⁻¹), and elemental analysis .

Properties

IUPAC Name

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O4S3/c1-4-36-24-30-28-22(38-24)26-20(32)14-37-23-29-27-19(31(23)16-10-6-8-12-18(16)35-3)13-25-21(33)15-9-5-7-11-17(15)34-2/h5-12H,4,13-14H2,1-3H3,(H,25,33)(H,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPUSSIIPZIAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the 1,3,4-thiadiazole core, followed by the introduction of the ethylsulfanyl group. Subsequent steps involve the formation of the triazole ring and the attachment of the benzamide moiety. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts, temperature control, and purification techniques.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Applications

1.1 Antibacterial Activity

The compound has been investigated for its antibacterial properties against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Studies indicate that derivatives of thiadiazole and triazole exhibit significant in vitro activity against Gram-positive and Gram-negative bacteria. The presence of the ethylsulfanyl group enhances the compound's interaction with bacterial enzymes, potentially leading to effective treatment options for resistant infections .

1.2 Antifungal Properties

Research has shown that compounds containing triazole rings are effective antifungal agents. The specific structure of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide may contribute to its efficacy against fungal pathogens by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes .

1.3 Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. Compounds similar in structure have been shown to inhibit tumor growth in various cancer models, indicating a potential for further development in oncology .

Agricultural Applications

2.1 Pesticidal Properties

The compound's structural characteristics make it a candidate for development as a pesticide. Research into similar thiadiazole and triazole derivatives has revealed their effectiveness as fungicides and insecticides. By targeting specific metabolic pathways in pests and pathogens, these compounds can provide an eco-friendly alternative to traditional chemical pesticides .

2.2 Plant Growth Regulation

Certain derivatives have been explored for their ability to enhance plant growth and resistance to stress conditions. The incorporation of such compounds into agricultural practices could lead to improved crop yields and resilience against environmental stressors like drought and disease .

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in Molecules demonstrated that derivatives of thiadiazoles exhibited significant antibacterial activity against ESKAPE pathogens, which are notorious for their resistance to antibiotics. The study highlighted the importance of structural modifications in enhancing antibacterial potency .

Case Study 2: Antifungal Activity Assessment

In another research effort documented in Chemical Biology & Drug Design, researchers synthesized several triazole derivatives and tested them against common fungal strains. Results indicated that modifications similar to those present in this compound significantly improved antifungal activity compared to existing treatments .

Mechanism of Action

The mechanism of action of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The thiadiazole and triazole rings are known to interact with metal ions and proteins, potentially disrupting biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Key Substituents/Modifications
Target Compound Dual heterocycles (1,3,4-thiadiazole + 4H-1,2,4-triazole), sulfanyl linkage Not reported (inferred antimicrobial) 2-Methoxyphenyl, ethylsulfanyl
4-Butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide Dual 1,3,4-thiadiazole rings, sulfanyl-carbamoyl bridge High antimicrobial activity Butoxy group, dual thiadiazole cores
N-{[5-({2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide Triazole-thiadiazole hybrid, trifluoromethylbenzamide Undisclosed (structural analog) 4-Nitrophenyl, trifluoromethyl
N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 1,3,4-Thiadiazole with chlorophenyl and sulfamoyl groups Not specified 4-Chlorophenyl, dimethylsulfamoyl
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide Simple 1,3,4-thiadiazole with methylbenzamide Undisclosed Methylbenzamide, ethylsulfanyl

Key Findings:

Bioactivity Trends: Compounds with dual thiadiazole cores (e.g., ) exhibit enhanced antimicrobial activity, suggesting the target compound’s sulfanyl-linked heterocycles may confer similar properties . Methoxy vs.

Synthetic Strategies :

  • The target compound’s synthesis may mirror methods for triazole-thione derivatives, such as NaOH-mediated cyclization or thiol-alkylation reactions .

Physicochemical Properties: Molecular Weight: The target compound (C₂₄H₂₄N₆O₃S₃, MW ~556.7 g/mol) is larger than simpler analogs (e.g., , MW 279.4 g/mol), which may affect bioavailability. Hydrogen Bonding: The carbamoyl and methoxy groups provide H-bond donors/acceptors, critical for target binding .

Machine Learning & ChemGPS-NP Models :

  • Tools like ChemGPS-NP () and XGBoost () enable virtual screening by mapping chemical space beyond structural similarity, predicting solubility, and permeability .

Research Implications

  • Structural Optimization : Replace methoxy groups with bulkier substituents (e.g., butoxy in ) to enhance antimicrobial potency.
  • Toxicity Studies : Analogous compounds (e.g., ) show low toxicity in preclinical models, but rigorous profiling is needed for the target compound.
  • Synergistic Effects : Combine with triazole antifungals (e.g., fluconazole) to exploit dual heterocycle activity .

Biological Activity

The compound N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide is a complex organic molecule featuring multiple heterocycles. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article will explore the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The molecular formula for the compound is C20H24N6O3S3C_{20}H_{24}N_6O_3S_3 with a molecular weight of approximately 452.6 g/mol. The structure incorporates a thiadiazole ring, a triazole ring, and methoxybenzamide moieties, which are known for their diverse biological activities.

Structural Characteristics

PropertyValue
Molecular FormulaC20H24N6O3S3C_{20}H_{24}N_6O_3S_3
Molecular Weight452.6 g/mol
IUPAC NameThis compound

Antibacterial Activity

Research indicates that compounds containing thiadiazole and triazole rings exhibit notable antibacterial properties. A study evaluated various derivatives of thiadiazoles and found that many exhibited significant activity against both Gram-positive and Gram-negative bacteria. The presence of the ethylsulfanyl group in the structure enhances the antibacterial efficacy by increasing lipophilicity and facilitating membrane penetration .

Antifungal Activity

Similar to antibacterial properties, the compound's structural components suggest potential antifungal activity. Compounds with triazole moieties are widely recognized for their antifungal effects, particularly against pathogenic fungi such as Candida species. The thiadiazole component may also contribute to this activity by disrupting fungal cell wall synthesis .

Anticancer Properties

The anticancer potential of compounds similar to this compound has been documented in various studies. For instance, mercapto-substituted triazoles have shown promise in chemoprevention and chemotherapy due to their ability to induce apoptosis in cancer cells . The incorporation of methoxy groups may enhance bioavailability and reduce toxicity in normal cells.

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that the compound may also possess anti-inflammatory effects that could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several thiadiazole derivatives and evaluated their biological activities. It was found that certain modifications significantly improved antibacterial potency against strains like E. coli and S. aureus .
  • Comparative Studies : Comparative studies involving triazole derivatives indicated that those with additional sulfur-containing groups showed enhanced activity against fungal pathogens compared to standard antifungal agents .
  • Mechanistic Insights : Mechanistic studies revealed that compounds with similar structures could inhibit cell division in cancer cells by interfering with microtubule formation during mitosis .

Q & A

Q. What are the typical synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?

  • Methodological Answer : Synthesis involves multi-step heterocyclic chemistry. A plausible route includes:
  • Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives with carbodiimides or cyanogen bromide under acidic conditions .
  • Step 2 : Introduction of the ethylsulfanyl group via nucleophilic substitution (e.g., using ethyl mercaptan and a base like NaH in THF) .
  • Step 3 : Coupling the thiadiazole intermediate with the triazole moiety using a carbodiimide coupling agent (e.g., EDC/HOBt) in anhydrous DMF .
  • Step 4 : Final functionalization with methoxybenzamide groups via reductive amination or acyl chloride reactions .
    Key Optimization Parameters : Reaction temperature (often 0–5°C for cyclization), solvent polarity (THF/DMF for coupling), and stoichiometry of sulfhydryl reagents .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; thiadiazole carbons at δ 160–170 ppm) .
  • IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch, if present) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (e.g., triazole-thiadiazole dihedral angles ~85–90°) .

Q. How can researchers evaluate the compound’s biological activity in vitro?

  • Methodological Answer :
  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to doxorubicin .
  • Enzyme Inhibition : Fluorometric assays for target enzymes (e.g., COX-2 for anti-inflammatory activity) .
    Critical Controls : Include vehicle (DMSO) and reference compounds; validate solubility in assay media (use ≤1% DMSO) .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies on analogs of this compound?

  • Methodological Answer :
  • Systematic Substituent Variation : Replace ethylsulfanyl with methylsulfanyl or phenylsulfanyl to assess steric/electronic effects on bioactivity .
  • Triazole Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position of the triazole to enhance metabolic stability .
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with methoxy groups) .
    Data Validation : Cross-validate computational predictions with enzymatic assays (e.g., IC₅₀ shifts ≥2-fold indicate significance) .

Q. How can computational modeling resolve contradictions in reported biological data?

  • Methodological Answer :
  • Target Prediction : Use SwissTargetPrediction to identify off-target interactions that may explain divergent results (e.g., kinase vs. protease inhibition) .
  • Molecular Dynamics (MD) Simulations : Assess binding mode stability (RMSD <2 Å over 100 ns) under physiological conditions .
  • Meta-Analysis : Compare bioactivity datasets (e.g., ChEMBL) to identify outliers caused by assay variability (e.g., cell line-specific responses) .

Q. What experimental approaches can address low solubility in biological assays?

  • Methodological Answer :
  • Co-Solvent Systems : Use PEG-400 or cyclodextrins (e.g., HP-β-CD) at ≤10% w/v to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the methoxy group to improve lipophilicity .
  • Salt Formation : Screen counterions (e.g., HCl, sodium) to stabilize crystalline forms with higher solubility .

Q. How can crystallography resolve discrepancies in proposed molecular configurations?

  • Methodological Answer :
  • Single-Crystal Growth : Use slow evaporation in dichloromethane/hexane (1:3) at 4°C .
  • Density Functional Theory (DFT) : Compare experimental (X-ray) and calculated (B3LYP/6-31G*) bond lengths to validate tautomeric forms .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···π contacts) influencing packing motifs .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on antimicrobial efficacy?

  • Methodological Answer :
  • Replicate Assays : Test the compound under standardized CLSI guidelines with matched bacterial strains .
  • Check Purity : Use HPLC (≥95% purity; C18 column, acetonitrile/water gradient) to rule out impurities .
  • Mechanistic Studies : Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

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